16-巯基-1-十六醇

描述

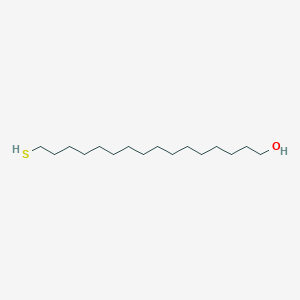

16-Mercapto-1-hexadecanol is a research chemical used in the formation and structural characterization of a series of polyfunctional organic monolayers .

Synthesis Analysis

16-Mercapto-1-hexadecanol is a lipid. It is a component of human serum, and has been shown to be generated in the liver by hydrolysis of 16-hydroxylated cholesterol .Molecular Structure Analysis

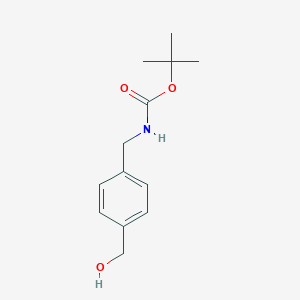

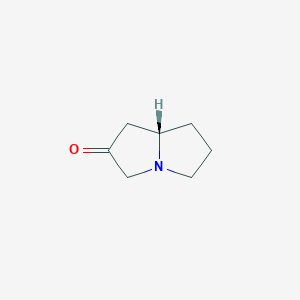

16-Mercapto-1-hexadecanol contains a total of 51 bonds; 17 non-H bonds, 15 rotatable bonds, 1 hydroxyl group, 1 primary alcohol, and 1 thiol .Chemical Reactions Analysis

16-Mercapto-1-hexadecanol is used in the formation and structural characterization of a self-consistent series of polyfunctional organic monolayers .Physical And Chemical Properties Analysis

16-Mercapto-1-hexadecanol has a boiling point of 382.4±15.0 °C and a density of 0.902±0.06 g/cm3 .科学研究应用

在金属基底上形成自组装单层: 16-巯基-1-十六醇用作在金属基底上形成自组装单层 (SAM) 的前体。这些单层通过各种光谱技术表征,以了解其化学组成和结构 (Angelova、Kostova、Hinrichs 和 Tsankov,2005 年)。

表面表征和动力学: 研究重点是表征 16-巯基-1-十六醇在金表面的薄膜结构、表面润湿性能和自组装动力学。这提供了对单层在形成过程中的分子排列和相变的见解 (Pan、Belu 和 Ratner,1999 年)。

生物材料的表面衍生化: 研究已经调查了 16-巯基-1-十六醇的羟基封端的 SAM 的衍生化,用于生物材料应用。FTIR、XPS 和 TOF-SIMS 等技术被用来探索反应动力学和表面改性机制 (Pan、Castner 和 Ratner,1998 年)。

检测铜 (II) 离子: 已经开发了一种利用 16-巯基十六酸(16-巯基-1-十六醇的衍生物)封端的 CdSe 量子点进行超灵敏铜 (II) 检测的方法。该方法在混合离子溶液和生理液中显示出快速可靠检测的潜力 (Chan 等人,2010 年)。

生物传感器应用: 该化合物已被用于合成生物传感器应用的糖苷,特别是在检测与固定寡糖表位结合的蛋白质时 (Kitov、Railton 和 Bundle,1998 年)。

化学镀: 对自下而上化学镀铜的研究纳入了 16-巯基-十六酸,以了解烷基链长度和抑制剂分子在镀层过程中的扩散系数的作用 (Wang 等人,2006 年)。

安全和危害

The safety data sheet for 16-Mercapto-1-hexadecanol indicates that vapors are heavier than air and may spread along floors. It forms explosive mixtures with air on intense heating .

Relevant Papers The relevant papers for 16-Mercapto-1-hexadecanol include a paper from the Journal of Organic Chemistry and another from the Bulletin de La Societe .

属性

IUPAC Name |

16-sulfanylhexadecan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H34OS/c17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18/h17-18H,1-16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRUQGBJWKWOITP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCCCCCS)CCCCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H34OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30396084 | |

| Record name | 16-sulfanylhexadecan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30396084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

16-Mercapto-1-hexadecanol | |

CAS RN |

114896-32-1 | |

| Record name | 16-sulfanylhexadecan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30396084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-Isocyanato-4-[3-(4-isocyanatophenoxy)-2,2-bis[(4-isocyanatophenoxy)methyl]propoxy]benzene](/img/structure/B51743.png)

![3-[(2-Carboxyethyl)thio]-6-methyl-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B51763.png)